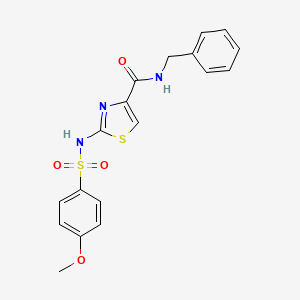![molecular formula C17H12FN5S B2605361 3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894057-00-2](/img/structure/B2605361.png)
3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been identified as a potential bromodomain inhibitor, specifically targeting BRD4 . BRD4 is a protein that contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been studied extensively . The crystal structures of BD1 in complex with four selected inhibitors have been determined . This information could be useful for designing potent BRD4 BD inhibitors .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using crystallography . The C7 and C8 positions of [1,2,4]triazolo[4,3-b]pyridazine showed a relatively positive charge and were positioned near Asn140 .Chemical Reactions Analysis
The compound is a potential bromodomain inhibitor, specifically targeting BRD4 . It has been proposed as a starting molecule for designing potent BRD4 BD inhibitors .Scientific Research Applications
Synthesis and Characterization
Recent studies have highlighted the synthesis and characterization of triazole pyridazine derivatives, focusing on their crystal structure, density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks. These compounds exhibit notable biological properties, such as anti-tumor and anti-inflammatory activity, making them of interest for further pharmaceutical research. Specifically, the synthesis involved characterizing compounds through NMR, IR, mass spectral studies, and X-ray diffraction technique. DFT calculations helped in understanding their quantum chemical parameters, providing insights into their molecular interactions and stability (Sallam et al., 2021).
Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and antitumor potentials of triazolo pyridazine derivatives. For instance, novel N-arylpyrazole-containing enaminones were synthesized, leading to substituted pyridine derivatives with demonstrated cytotoxic effects against human breast and liver carcinoma cell lines. These findings suggest these compounds could serve as bases for developing new anticancer and antimicrobial agents (Riyadh, 2011).
Agricultural Applications
The agricultural sector has also benefited from the research into pyridazine derivatives. A novel pyridazine derivative exhibited potential as a fungicide against pathogens like Fusarium oxysporum. The compound's structure was elucidated through spectroscopic techniques and confirmed by XRD. Molecular docking studies further supported its fungicidal activity, showcasing the versatility of triazolo pyridazine derivatives beyond pharmaceutical applications (Sallam et al., 2022).
Antidiabetic Drug Development
Research into triazolo-pyridazine-6-yl-substituted piperazines has opened new avenues for antidiabetic drug development. These compounds were synthesized and evaluated for their inhibition potential against Dipeptidyl peptidase-4 (DPP-4), showing significant insulinotropic activities. Such studies underline the therapeutic potential of triazolo pyridazine derivatives in managing diabetes through novel mechanisms of action (Bindu et al., 2019).
Future Directions
The compound is a promising starting molecule for designing potent BRD4 BD inhibitors . Research on the development of BRD4 inhibitors against various diseases is actively being conducted . This suggests that there is potential for further exploration and development of this compound and its derivatives.
properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-14-6-2-1-4-13(14)11-24-17-21-20-16-8-7-15(22-23(16)17)12-5-3-9-19-10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVALTSERYMBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2605278.png)
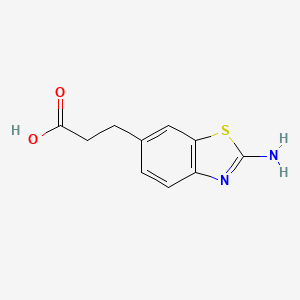
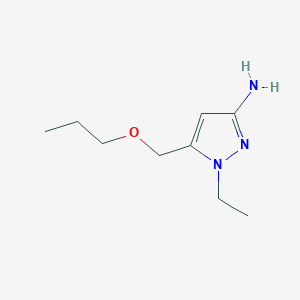
![2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide](/img/structure/B2605282.png)
![Ethyl 4-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2605285.png)
![1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2605286.png)
![8-Oxa-2-azaspiro[4.5]decan-4-ol](/img/structure/B2605289.png)
![2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine](/img/structure/B2605290.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2605291.png)
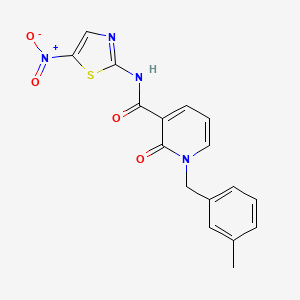
![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol](/img/structure/B2605293.png)
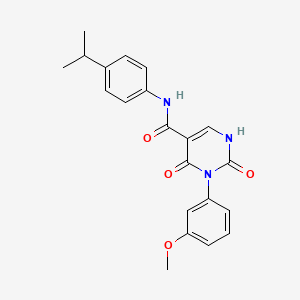
![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)
